2-Methylpentyl carbonochloridate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBKUJIHMLPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Preparation of 2 Methylpentyl Carbonochloridate
Classical and Established Synthetic Routes
The traditional and most widely utilized methods for synthesizing chloroformates, including 2-Methylpentyl carbonochloridate (B8618190), are based on phosgenation or the use of phosgene-alternative reagents.
The reaction of an alcohol with phosgene (B1210022) (COCl₂) is a primary industrial method for producing chloroformates. cnchemshop.com In the case of 2-Methylpentyl carbonochloridate, the synthesis involves the direct reaction of 2-methylpentanol with phosgene. This process, while efficient, requires stringent safety protocols due to the high toxicity of phosgene gas. cnchemshop.comkobe-u.ac.jp
Phosgenation-Based Synthetic Pathways
Stoichiometric Considerations and Reaction Parameter Optimization
The reaction between 2-methylpentanol and phosgene must be carefully controlled to maximize the yield of the desired chloroformate and minimize the formation of by-products. Typically, the reaction is performed using an excess of phosgene. This stoichiometric imbalance helps to prevent the newly formed this compound from reacting with another molecule of 2-methylpentanol, which would lead to the formation of the corresponding carbonate.
Optimization of reaction parameters is crucial for a successful synthesis. The reaction is generally carried out at low temperatures, often between 0 and 5°C, to control the exothermicity of the reaction and suppress side reactions. cnchemshop.com The reaction is typically conducted in an inert solvent, such as chloroform (B151607) or dichloromethane. google.com
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stoichiometry (Alcohol:Phosgene) | 1 : >1 (Molar Ratio) | Minimizes carbonate by-product formation. |
| Temperature | 0–5 °C | Controls exothermic reaction and reduces side reactions. cnchemshop.com |
| Solvent | Inert (e.g., Dichloromethane, Chloroform) | Provides a medium for the reaction and helps control temperature. google.com |
| Pressure | Atmospheric | Sufficient for the reaction to proceed. |
Role of Tertiary Amine Bases in Acid Scavenging
A significant by-product of the phosgenation reaction is hydrogen chloride (HCl) gas. cnchemshop.com To neutralize this acidic by-product, a tertiary amine base is often employed as an acid scavenger. Common bases for this purpose include pyridine (B92270) and triethylamine (B128534). cnchemshop.comgoogle.com The tertiary amine reacts with the HCl to form a hydrochloride salt, which can be easily removed from the reaction mixture by filtration.
The choice of the tertiary amine can be critical. The base should be non-nucleophilic enough to avoid reacting with the phosgene or the product chloroformate. The structure of the tertiary amine can influence the reaction; for instance, bulky amines may be used to facilitate the desired reaction by preventing unwanted side reactions. mdpi.com
By-Product Formation and Purity Enhancement Strategies
The primary by-product in the synthesis of this compound via phosgenation is di(2-methylpentyl) carbonate. This forms when the product chloroformate reacts with a second equivalent of 2-methylpentanol. Using an excess of phosgene helps to suppress this side reaction. sciencemadness.org Another potential impurity is unreacted 2-methylpentanol.
Purity enhancement strategies are essential for obtaining a high-purity product. After the reaction is complete, the reaction mixture is typically subjected to a series of workup steps. This can include washing with a dilute acid solution to remove any remaining tertiary amine, followed by washing with a sodium bicarbonate solution and then brine. google.com The final purification is usually achieved by vacuum distillation to separate the this compound from any non-volatile impurities and by-products. google.comorgsyn.org
Due to the extreme toxicity and handling difficulties associated with phosgene gas, safer alternatives have been developed. cnchemshop.comsigmaaldrich.com These reagents, often referred to as phosgene equivalents, are typically solids or liquids with lower vapor pressures, making them easier and safer to handle in a laboratory setting. orgsyn.orgsigmaaldrich.com The most common substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comresearchgate.net These reagents react in a similar manner to phosgene to produce chloroformates from alcohols. researchgate.net
Phosgene-Alternative Reagent Systems
Application of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)
While thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are primarily used to synthesize acyl chlorides from carboxylic acids, their application in forming chloroformates from alcohols is less common but has been explored. wikipedia.orgsciencemadness.org
Thionyl chloride can react with alcohols to form alkyl chlorosulfites, which can then decompose to the corresponding alkyl chloride. However, under specific conditions, its use in chloroformate synthesis has been considered. cnchemshop.com
Oxalyl chloride is another chlorinating agent that can be used in the synthesis of various acid chlorides. wikipedia.orgorgsyn.org Its reaction with alcohols can lead to the formation of oxalate (B1200264) esters. wikipedia.org However, its use as a direct replacement for phosgene in the synthesis of chloroformates like this compound is not a standard or widely reported method. The reaction of thiophenes with oxalyl chloride at elevated temperatures can produce thiophene-2-carbonyl chlorides, showcasing its utility in forming acid chlorides from specific aromatic heterocycles. google.com
| Reagent | Formula | State | Primary Use |
|---|---|---|---|
| Diphosgene | ClCOOCCl₃ | Liquid | Phosgene substitute for chloroformate synthesis. orgsyn.org |
| Triphosgene | (Cl₃CO)₂CO | Solid | Safer, solid phosgene substitute. sigmaaldrich.comresearchgate.net |
| Thionyl Chloride | SOCl₂ | Liquid | Primarily for converting carboxylic acids to acyl chlorides. sciencemadness.org |
| Oxalyl Chloride | (COCl)₂ | Liquid | Used for synthesizing acyl chlorides from carboxylic acids. wikipedia.org |
Development of Non-Phosgene Precursors for Carbonochloridate Derivatives
The inherent toxicity of phosgene (COCl2) has driven the development of safer, alternative precursors for the synthesis of carbonochloridates. These alternatives aim to reduce handling risks and environmental impact without compromising reactivity.
One of the most prominent non-phosgene precursors is triphosgene (bis(trichloromethyl) carbonate), a solid and therefore less hazardous substitute for gaseous phosgene. google.com A process for preparing alkyl and aryl chloroformates using triphosgene has been developed, offering a simpler and milder method. google.com This reaction is typically carried out in the presence of a catalyst, such as an organic tertiary amine (e.g., triethylamine) or an organic amide (e.g., dimethylformamide), and a base in an organic solvent. google.com The reaction proceeds at temperatures ranging from 0°C to ambient, yielding the desired chloroformate with good efficiency. google.com
Another innovative approach involves the photo-on-demand synthesis of chloroformates from chloroform . kobe-u.ac.jp This method utilizes chloroform as a phosgene substitute, which upon photoirradiation in the presence of an alcohol and oxygen, generates the corresponding chloroformate. kobe-u.ac.jp This in-situ generation avoids the storage and transportation of highly toxic phosgene.
Furthermore, other carbonyl sources are being explored for phosgene-free syntheses. For instance, ethyl chloroformate itself has been used as a safe carbon monoxide source in nickel-catalyzed reductive carbonylation reactions to produce ketones from alkyl halides. nih.gov This highlights the potential of using less hazardous chloroformates as building blocks in other chemical transformations.
The following table summarizes key non-phosgene precursors and their application in chloroformate synthesis.
| Non-Phosgene Precursor | Description | Catalyst/Conditions | Reference |
| Triphosgene | A solid, safer alternative to gaseous phosgene. | Organic tertiary amine (e.g., triethylamine) or organic amide (e.g., dimethylformamide), base, 0°C to ambient temperature. | google.com |
| Chloroform | Used as a phosgene substitute in photo-on-demand synthesis. | Photoirradiation, oxygen. | kobe-u.ac.jp |
| Ethyl Chloroformate | Employed as a safe carbon monoxide source in certain reactions. | Nickel catalyst. | nih.gov |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of not only efficient but also sustainable and environmentally friendly processes. For the preparation of this compound, this translates to enantioselective synthesis of its precursor, the use of advanced catalytic systems, and the integration of green chemistry principles.
Enantioselective Synthesis of 2-Methylpentanol Precursors
The chirality of the 2-methylpentyl group can be crucial for the biological activity or material properties of the final product. Therefore, the enantioselective synthesis of the precursor, 2-methylpentanol, is of significant importance.
A highly effective and green method for producing enantiomerically pure (R)-2-methylpentanol is through biocatalysis . acs.orgresearchgate.netacs.org A practical process has been developed that employs a kinetic resolution strategy based on the enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde. acs.orgresearchgate.netacs.org This process utilizes an evolved ketoreductase enzyme that selectively reduces the (R)-enantiomer of the aldehyde to the desired (R)-2-methylpentanol with high volumetric productivity and excellent enantiomeric excess. acs.orgresearchgate.net This biocatalytic approach is cost-effective, environmentally friendly, and scalable for manufacturing. acs.orgresearchgate.net
Key features of the biocatalytic synthesis of (R)-2-methylpentanol are presented in the table below.
| Method | Substrate | Biocatalyst | Key Outcome | Reference |
| Kinetic Resolution | Racemic 2-methylvaleraldehyde | Evolved ketoreductase | High volumetric productivity and enantiomeric excess of (R)-2-methylpentanol. | acs.orgresearchgate.net |
Other approaches to chiral alcohol synthesis, such as asymmetric hydrogenation, have also been explored for related structures and could potentially be adapted for 2-methylpentanol. nih.gov
Catalytic Methodologies for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Transition metals are versatile catalysts for a wide range of organic transformations, including the formation of carbonochloridates. Nickel-catalyzed reactions, for example, have demonstrated the utility of chloroformates as carbonyl sources. nih.gov While not a direct synthesis of this compound, these findings underscore the potential of transition metal catalysts to mediate reactions involving chloroformate functionalities, paving the way for novel synthetic routes.
Organocatalysis, the use of small organic molecules as catalysts, offers a powerful alternative to metal-based catalysis, often with the advantages of lower toxicity and cost. In the context of phosgene-free chloroformate synthesis, organic amines have been shown to be effective catalysts.
A continuous flow process for producing chloroformate compounds has been developed that utilizes an amine catalyst, such as tributylamine , in a flow reactor with triphosgene and an alcohol. google.comepo.org This method provides a safer and more controlled reaction environment compared to batch processes. epo.org The use of an amine catalyst in an amount of 0.8 to 3 equivalents relative to the alcohol compound is preferred. google.comepo.org Dimethylformamide (DMF) has also been identified as an effective organocatalyst in the synthesis of chloroformates from triphosgene. google.com
The table below highlights examples of organocatalysts used in phosgene-free chloroformate synthesis.
| Organocatalyst | Reaction Type | Precursor | Key Advantage | Reference |
| Tributylamine | Continuous flow synthesis | Triphosgene | Enhanced safety and control. | google.comepo.org |
| Dimethylformamide (DMF) | Batch synthesis | Triphosgene | Mild reaction conditions. | google.com |
Green Chemistry Principles in Process Design
The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize environmental impact. The synthesis of this compound is no exception, with several strategies aligning with these principles.
The most significant green chemistry aspect is the move away from phosgene to safer alternatives like triphosgene and chloroform , thereby reducing the risk of handling highly toxic substances. google.comkobe-u.ac.jp
The development of biocatalytic routes for the synthesis of the 2-methylpentanol precursor is a prime example of green chemistry in action. acs.orgresearchgate.netacs.org This method utilizes enzymes, which are biodegradable catalysts, and operates under mild conditions, reducing energy consumption and waste generation. nih.govcore.ac.uk
Continuous flow synthesis represents another green approach. google.comepo.orggoogle.com By conducting reactions in a continuous flow reactor, better control over reaction parameters is achieved, leading to higher yields, reduced by-product formation, and improved safety. google.com
Furthermore, the use of catalysis , both transition metal and organocatalysis, is inherently a green principle as it allows for more efficient reactions with lower energy input and higher atom economy. The potential for catalyst recycling further enhances the sustainability of these processes.
Solvent Selection and Reduction Strategies
The selection of an appropriate solvent is critical for the successful synthesis of chloroformates. The ideal solvent should be inert to the highly reactive reagents and byproducts, particularly phosgene and HCl. It must also facilitate the reaction by dissolving the reactants and allowing for effective temperature control.
Commonly, aprotic, non-polar solvents are employed. cnchemshop.com Dichloromethane and toluene (B28343) are frequently used in the synthesis of similar chloroformates, such as 2-ethylhexyl chloroformate. google.com The choice of solvent can influence reaction rate and product purity.
Table 1: Properties of Common Solvents for Chloroformate Synthesis
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
|---|---|---|---|
| Dichloromethane | 39.6 | 1.33 | Good solvent for many organic compounds, volatile and easy to remove. |
| Toluene | 110.6 | 0.87 | Higher boiling point allows for a wider range of reaction temperatures. |
"Reduction strategies" in this context primarily refer to the minimization of unwanted side reactions rather than chemical reduction. The principal side reaction is the formation of the corresponding carbonate, which occurs if the chloroformate product reacts with another molecule of the alcohol. This is mitigated by:
Low Temperatures: Reactions are often conducted at low temperatures, typically between -5°C and 25°C, to control the exothermic reaction and suppress the rate of side-product formation. google.com
Stoichiometric Control: Careful control over the molar ratio of reactants is essential. Using a slight excess of the phosgenating agent can help ensure the complete conversion of the alcohol and minimize the chance of carbonate formation.
Atom Economy and Waste Minimization in Synthesis
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govwikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are incorporated into the final product. wikipedia.org
For the synthesis of this compound from 2-methylpentan-1-ol and phosgene, the atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Molecular Weight of 2-methylpentan-1-ol (C₆H₁₄O): 102.17 g/mol
Molecular Weight of Phosgene (COCl₂): 98.92 g/mol
Molecular Weight of this compound (C₇H₁₃ClO₂): 164.63 g/mol pharmaffiliates.com
Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol
Atom Economy = (164.63 / (102.17 + 98.92)) x 100% ≈ 81.8%
The primary waste product is hydrogen chloride gas. google.com Strategies for waste minimization focus on both the reagents and the byproducts:
Phosgene Substitutes: Due to the extreme toxicity of phosgene gas, safer solid or liquid alternatives like triphosgene (BTC) or diphosgene are often used, especially in laboratory settings. cnchemshop.com While this improves safety and handling, it does not fundamentally change the atom economy of the core reaction.
Byproduct Neutralization: The HCl gas generated is acidic and corrosive. In some process designs, an alkaline substance like sodium bicarbonate or a tertiary amine (e.g., triethylamine) is added to the reaction mixture to neutralize the HCl as it forms. google.com This converts the gaseous waste into a solid salt (e.g., sodium chloride or triethylammonium (B8662869) chloride), which can be removed by filtration. While this simplifies handling, it adds to the total mass of waste generated.
Energy Efficiency Considerations in Reaction Conditions
The energy efficiency of a chemical process is a critical factor for both environmental sustainability and economic viability. In the synthesis of this compound, several factors influence energy consumption.
Reaction Temperature: The phosgenation reaction is typically performed at low temperatures to ensure selectivity and safety. cnchemshop.comgoogle.com Maintaining these sub-ambient conditions requires energy input for refrigeration, which can be a significant operational cost, particularly at a larger scale.
Heating and Distillation: The purification step, usually involving distillation under reduced pressure, requires energy for heating the reboiler and running vacuum pumps. google.com
Alternative Technologies: Modern approaches to chemical synthesis offer potential for improved energy efficiency.
Continuous Flow Reactors: The use of flow chemistry for phosgenation reactions can offer superior heat transfer and temperature control compared to batch reactors. acs.org This allows for safer operation with smaller reaction volumes and can be more energy-efficient due to the precise control over reaction parameters. acs.org
Microwave-Assisted Synthesis: While not specifically documented for this compound, microwave heating has been shown to significantly reduce energy consumption in other organic syntheses compared to conventional oil-bath heating. researchgate.netyork.ac.uk However, its application would need to be carefully evaluated for a reaction involving highly toxic and gaseous reagents.
Considerations for Laboratory Scale-Up and Process Optimization for Research Purity
Scaling up the synthesis of this compound from the laboratory bench to larger quantities requires careful consideration of several process parameters to ensure safety, efficiency, and high product purity.
Key Scale-Up Challenges:
Handling of Hazardous Materials: Phosgene is highly toxic, and its handling in larger quantities necessitates specialized equipment, including contained systems and scrubbers to neutralize any vented gas. Using triphosgene can mitigate some of these risks as it is a solid. google.com
Heat Management: The phosgenation reaction is exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective cooling systems are crucial to maintain the optimal reaction temperature and prevent runaway reactions.
Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure that the gaseous phosgene (or dissolved triphosgene) reacts effectively with the alcohol and to prevent localized "hot spots" or areas of high concentration.
Process Optimization for Research Purity: To obtain this compound of high purity suitable for research applications, the process must be optimized to minimize impurities.
Reagent Addition: The rate of addition of the phosgenating agent to the alcohol is a key parameter. A slow, controlled addition helps to manage the exotherm and can improve selectivity, minimizing the formation of the carbonate byproduct. google.com
Reaction Monitoring: Monitoring the reaction progress using techniques like Gas Chromatography (GC) or FTIR spectroscopy allows for the determination of the optimal reaction time, ensuring complete consumption of the starting alcohol without prolonged reaction times that could lead to product degradation. google.com
Purification: The final purification step is critical for achieving high purity.
Filtration: If a base is used to neutralize HCl, the resulting salt must be completely removed by filtration. google.com
Distillation under Reduced Pressure: This is the most common method for purifying chloroformates. google.comorgsyn.org Performing the distillation under vacuum allows the product to boil at a lower temperature, preventing thermal decomposition. Careful fractionation is required to separate the desired product from any remaining starting materials, solvents, and lower- or higher-boiling impurities.
Table 2: Summary of Process Parameters for Chloroformate Synthesis
| Parameter | Typical Condition | Purpose | Ref. |
|---|---|---|---|
| Reagents | Alcohol, Phosgene (or Triphosgene) | Formation of chloroformate | cnchemshop.com, google.com |
| Catalyst | Triethylamine, Pyridine (optional) | HCl scavenger, accelerates reaction | cnchemshop.com, google.com |
| Solvent | Dichloromethane, Toluene | Inert reaction medium | google.com |
| Temperature | -5 °C to 25 °C | Control exotherm, minimize side reactions | google.com |
| Purification | Reduced Pressure Distillation | Isolate pure product, prevent decomposition | google.com, orgsyn.org |
Reactivity Profiles and Mechanistic Investigations of 2 Methylpentyl Carbonochloridate
Nucleophilic Acyl Substitution Pathways
The primary mode of reaction for 2-methylpentyl carbonochloridate (B8618190) is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of a new acylated product. The general reactivity of chloroformates follows the order of reaction with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to generate mixed anhydrides. wikipedia.org These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
The reaction between 2-methylpentyl carbonochloridate and primary or secondary amines is a fundamental method for the synthesis of the corresponding N-substituted 2-methylpentyl carbamates. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. wikipedia.orgnih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of a carbamate (B1207046) and hydrogen chloride. wikipedia.org Generally, a tertiary amine or another non-nucleophilic base is added to the reaction mixture to scavenge the HCl produced. msu.edu
Detailed kinetic and thermodynamic data for the aminolysis of this compound are not extensively available in the literature. However, general principles of physical organic chemistry can provide insight into the reaction's energetics. The reaction is typically exothermic due to the formation of stable carbamate and hydrochloride salt products.
Computational studies on similar, smaller chloroformates like methyl chloroformate have shown that the direct reaction with an amine may not be spontaneous and can require a catalyst to proceed efficiently. nih.gov For instance, density functional theory (DFT) calculations for the reaction of (R)-(-)-2-phenylglycinol with methyl chloroformate indicated an interaction energy of -3.7 kcal/mol, suggesting the necessity of a catalyst. nih.gov It is expected that the reaction of this compound would follow a similar profile, where the activation energy barrier is overcome with the assistance of a base or catalyst.
The structure of the reacting amine significantly influences the rate and selectivity of carbamate formation. The nucleophilicity of the amine is a key factor, which is affected by both electronic and steric effects. youtube.com
Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. youtube.com Consequently, primary and secondary alkylamines are generally more reactive towards chloroformates than ammonia.
Steric Effects: Increased steric bulk around the nitrogen atom can hinder its approach to the electrophilic carbonyl carbon of this compound, thereby decreasing the reaction rate. nih.govvedantu.com For instance, tertiary amines are less nucleophilic than secondary amines largely due to increased steric hindrance. masterorganicchemistry.com This effect becomes more pronounced with bulky amines. The branched structure of the 2-methylpentyl group on the chloroformate itself can also contribute to steric hindrance.
The choice of solvent can influence the rate of carbamate formation. Alkylation reactions of amines are known to proceed considerably slower in protic solvents (like water or alcohols) compared to aprotic solvents. nih.gov This is due to the solvation of the amine nucleophile by the protic solvent, which stabilizes the amine and reduces its reactivity.
Catalysts are often employed to enhance the rate and efficiency of carbamate synthesis from chloroformates. While simple base catalysis (using an excess of a tertiary amine like pyridine (B92270) or triethylamine) is common, other catalytic systems have been developed for related reactions. nih.gov For the synthesis of carbamates from chloroformates, transition metal complexes, such as those involving palladium, have been shown to be effective in promoting the reaction under mild conditions. nih.gov For example, Pd(PPh₃)₄ has been used as a catalyst for the synthesis of a methyl carbamate derivative from methyl chloroformate. nih.gov Indium-mediated reactions have also been noted for their high reactivity in carbamate synthesis. nih.gov
This compound reacts with alcohols in the presence of a base to form mixed carbonate esters. wikipedia.org This reaction is another example of nucleophilic acyl substitution, where the alcohol is the nucleophile.
The reaction of an alcohol with this compound to form a carbonate ester proceeds via a direct acylation pathway rather than a transesterification in the strictest sense. Transesterification typically refers to the conversion of one ester to another. However, the formation of a carbonate from a chloroformate follows a similar mechanistic pattern involving a tetrahedral intermediate.
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the this compound. This results in a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable 2-methylpentyl carbonate ester and hydrogen chloride. A base, such as pyridine, is typically used to neutralize the liberated HCl. researchgate.net
While higher molecular weight chloroformates are known to hydrolyze more slowly, the reaction with alcohols provides an efficient route to the corresponding carbonates. nih.gov The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, mainly due to steric hindrance. rsc.org
Reactions with Alcohols for Carbonate Ester Formation
Control of Mono- versus Di-Carbonate Formation
The reaction of this compound with diols or other difunctional nucleophiles can lead to the formation of either mono- or di-carbonate products. The control over the reaction outcome is principally governed by the stoichiometry of the reactants and the reaction conditions.
To favor the formation of the mono-carbonate , a significant excess of the diol is typically used relative to the chloroformate. This statistical approach ensures that a molecule of this compound is more likely to encounter and react with an unreacted diol molecule rather than a mono-substituted one. The reaction is generally performed at low temperatures in the presence of a base to neutralize the concurrently formed hydrochloric acid.
Conversely, the formation of the di-carbonate is achieved by using a stoichiometric excess of this compound. Typically, two or more equivalents of the chloroformate are reacted with one equivalent of the diol. The use of a non-nucleophilic base is crucial to drive the reaction to completion.
| Product | Stoichiometry (Chloroformate:Diol) | Key Conditions |
| Mono-Carbonate | 1 : >2 | Large excess of diol, low temperature |
| Di-Carbonate | >2 : 1 | Excess of chloroformate, stoichiometric base |
Reactions with Carboxylic Acids for Mixed Anhydride (B1165640) Synthesis.researchgate.nethighfine.com
A significant application of alkyl chloroformates, including by analogy this compound, is in the synthesis of mixed carboxylic-carbonic anhydrides. This method, widely used in peptide synthesis, involves the activation of a carboxylic acid (often an N-protected amino acid) to facilitate amide bond formation. highfine.com The reaction involves the treatment of a carboxylic acid with the chloroformate in the presence of a tertiary amine base at low temperatures. researchgate.net
The resulting mixed anhydride is highly reactive, but generally more stable and less prone to side reactions like racemization compared to acid chlorides, especially when sterically hindered chloroformates like isobutyl or, by extension, 2-methylpentyl chloroformate are used. researchgate.nethighfine.com
Mechanism of Esterification in Various Media.nih.govresearchgate.net
The esterification of carboxylic acids using alkyl chloroformates can proceed through the formation of a mixed carboxylic-carbonic anhydride intermediate. researchgate.net In aqueous alcoholic media, particularly with pyridine present, the mechanism involves the reaction of the chloroformate with the carboxylic acid to form the mixed anhydride. nih.gov This anhydride then undergoes nucleophilic attack by an alcohol.
A proposed mechanism involves the following steps:
Activation: The carboxylic acid is deprotonated by a base (e.g., pyridine).
Anhydride Formation: The resulting carboxylate anion attacks the electrophilic carbonyl carbon of this compound, displacing the chloride ion to form the mixed carboxylic-(2-methylpentyl)carbonic anhydride.
Nucleophilic Attack: An alcohol molecule attacks the carbonyl carbon of the carboxylic acid moiety in the mixed anhydride. The 2-methylpentyloxy-carboxylate acts as a good leaving group, which decomposes to release carbon dioxide and the corresponding alcohol.
In some contexts, especially with pyridine, the reaction may proceed via a continually formed N-acylpyridinium intermediate which is then intercepted by the alcohol. nih.gov
Role of Bases and Catalysts in Anhydride Formation.researchgate.net
The choice of base is critical in the synthesis of mixed anhydrides from carboxylic acids and chloroformates. The primary role of the base is to deprotonate the carboxylic acid, generating the more nucleophilic carboxylate anion required for the initial attack on the chloroformate.
Commonly used bases include tertiary amines. Research on analogous systems provides insight into their efficacy:
N-methylmorpholine (NMM) and N-methylpiperidine (NMP) are highly effective, allowing for the formation of pure mixed anhydrides at low temperatures (e.g., -5 °C). researchgate.net
Triethylamine (B128534) (TEA) results in a much slower generation of the mixed anhydride. researchgate.net
4-(Dimethylamino)pyridine (DMAP) is often used in catalytic amounts alongside a stoichiometric base like triethylamine to accelerate the reaction, particularly for esterifications. researchgate.net
The base's steric hindrance and basicity influence the reaction rate and the prevalence of side reactions. Less hindered bases can sometimes attack the chloroformate directly, leading to undesired byproducts.
| Base/Catalyst | Role | Typical Application |
| N-Methylmorpholine (NMM) | Stoichiometric Base | Efficient mixed anhydride formation. researchgate.net |
| N-Methylpiperidine (NMP) | Stoichiometric Base | Efficient mixed anhydride formation. researchgate.net |
| Triethylamine (TEA) | Stoichiometric Base | Slower anhydride formation. researchgate.net |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Used with a stoichiometric base to accelerate esterification via the anhydride. researchgate.net |
Intramolecular Reactivity and Rearrangement Pathways
Thermal Decomposition Mechanisms and Products.rsc.org
While no specific studies on the thermal decomposition of this compound exist, detailed investigations into the closely related 2-methylbutyl chloroformate provide a strong model for its behavior. rsc.org The thermal decomposition of alkyl chloroformates in the liquid phase typically proceeds via an ionic mechanism, leading to the formation of alkyl chlorides, alkenes, and carbon dioxide.
For 2-methylbutyl chloroformate, decomposition results in not only the expected 1-chloro-2-methylbutane (B150327) but also a significant amount of the rearranged product, 2-chloro-3-methylbutane. rsc.org This indicates the involvement of a carbocation intermediate that undergoes rearrangement. The formation of trans-1,2-dimethylcyclopropane (B1237784) as a minor product suggests the reaction proceeds via a protonated cyclopropane (B1198618) intermediate following a 1,3-hydride shift. rsc.org
By analogy, the thermal decomposition of this compound is expected to produce a mixture of products arising from both direct substitution and rearrangement pathways.
Predicted Decomposition Products of this compound
| Pathway | Intermediate Carbocation | Alkyl Chloride Product | Alkene Product(s) |
|---|---|---|---|
| Direct (SNi) | 2-Methylpentyl (primary) | 1-Chloro-2-methylpentane | 2-Methyl-1-pentene |
| Rearrangement (1,2-Hydride Shift) | 2-Methyl-2-pentyl (tertiary) | 2-Chloro-2-methylpentane | 2-Methyl-1-pentene, 2-Methyl-2-pentene |
Potential for Isomerization Reactions
The evidence from the thermal decomposition of analogous chloroformates strongly suggests that this compound has a high potential for isomerization reactions under conditions that favor carbocation formation (e.g., thermal stress, Lewis acid catalysis). rsc.org
The initial formation of a primary 2-methylpentyl carbocation upon loss of CO₂ and Cl⁻ is energetically unfavorable. This carbocation is prone to rapid rearrangement to more stable secondary or tertiary carbocations via hydride shifts:
A 1,2-hydride shift would move a hydrogen atom from C2 to C1, resulting in the formation of a more stable tertiary carbocation (2-methyl-2-pentyl cation). This would lead to the formation of 2-chloro-2-methylpentane.
A 1,3-hydride shift from C3 to C1 could also occur, potentially through a protonated cyclopropane-type intermediate, yielding a secondary carbocation and ultimately other isomerized chlorides.
These rearrangement pathways mean that reactions involving this compound under cationic conditions are unlikely to yield a single, unrearranged product. The distribution of isomers will depend on the relative stabilities of the intermediate carbocations and the activation energies for the various rearrangement and product-forming steps.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry provide powerful tools for elucidating the complex reaction mechanisms of this compound at a molecular level. While direct computational studies specifically targeting this compound are not extensively available in public literature, a robust understanding of its reactivity can be constructed by applying established theoretical principles and extrapolating from studies on analogous alkyl chloroformates. These computational methods allow for the detailed investigation of transition states, reaction energy profiles, conformational effects, electronic interactions, and the influence of solvent, which are often difficult to deconvolute through experimental means alone.
Quantum mechanical calculations are essential for mapping the potential energy surface of a reaction, allowing for the identification of stable intermediates and the characterization of high-energy transition states. For this compound, reactions such as nucleophilic substitution (solvolysis) are of primary interest. These reactions can proceed through different pathways, principally the bimolecular addition-elimination mechanism or a unimolecular ionization (S_N1-like) mechanism. nih.govnih.gov
The addition-elimination pathway involves the nucleophilic attack on the electrophilic carbonyl carbon to form a transient, high-energy tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group. In contrast, the ionization mechanism involves the initial, rate-limiting heterolytic cleavage of the C-Cl bond to form an acylium ion intermediate, which is then rapidly captured by a nucleophile.
Density Functional Theory (DFT) is a widely used QM method for such investigations, with functionals like B3LYP or M06 often employed in conjunction with basis sets such as 6-31G* or larger. researchgate.netnih.gov These calculations can precisely locate the geometry of a transition state, which is characterized as a first-order saddle point on the potential energy surface with a single imaginary vibrational frequency. nih.gov For example, theoretical studies on analogous secondary chloroformates, such as sec-butyl chloroformate, have successfully modeled the four-membered cyclic transition state involved in gas-phase thermal elimination, providing insights into bond lengths and activation energies. researchgate.net Similar approaches can be applied to model the transition states for the solvolysis of this compound.
Table 1: Illustrative Geometric Parameters for a Bimolecular Nucleophilic Attack on this compound (Conceptual) This table presents conceptual data based on established principles of the addition-elimination mechanism.
| State | Attacking Nucleophile (Nu) | Nu···C Distance (Å) | C=O Bond Length (Å) | C-Cl Bond Length (Å) |
|---|---|---|---|---|
| Reactant | Water | > 3.0 | ~ 1.19 | ~ 1.79 |
| Transition State | Water | ~ 2.0 | ~ 1.25 | ~ 2.10 |
Conformational Analysis and Steric Hindrance Effects on Reactivity
The reactivity of this compound is profoundly influenced by its three-dimensional structure. The flexible 2-methylpentyl group can adopt numerous conformations through rotation around its single bonds, and these different conformations can present varied levels of steric accessibility to the reactive carbonyl center.
Steric Hindrance: Steric hindrance refers to the slowing of chemical reactions due to the bulkiness of substituents near the reaction center. masterorganicchemistry.com The rate of nucleophilic attack on the carbonyl carbon of a chloroformate is highly sensitive to the size of the alkyl group. libretexts.orgyoutube.com The 2-methylpentyl group is a branched secondary alkyl group, which presents significant steric bulk. The presence of the methyl group on the carbon adjacent to the oxygen atom (the α-carbon of the pentyl chain) further shields the electrophilic center. This crowding impedes the approach of a nucleophile, increasing the activation energy and slowing the reaction rate compared to less hindered, linear primary alkyl chloroformates like ethyl or n-propyl chloroformate. libretexts.orgmdpi.com The effect is even more pronounced when compared to methyl chloroformate but less extreme than that of a tertiary substrate like tert-butyl chloroformate, which often favors a different (ionization) mechanism. libretexts.org
Table 2: Conceptual Comparison of Relative Reaction Rates for SN2-type Attack on Various Alkyl Chloroformates This table illustrates the expected trend based on the principle of steric hindrance.
| Alkyl Chloroformate | Substituent Type | Expected Steric Hindrance | Conceptual Relative Rate |
|---|---|---|---|
| Methyl Chloroformate | Methyl | Low | 100 |
| Ethyl Chloroformate | Primary | Moderate | 30 |
| n-Propyl Chloroformate | Primary | Moderate | 25 |
| This compound | Secondary (branched) | High | ~1-2 |
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu
In a reaction involving this compound and a nucleophile, the key interaction is between the HOMO of the nucleophile (which contains the lone pair of electrons) and the LUMO of the chloroformate. libretexts.org Computational calculations show that for chloroformates, the LUMO is predominantly the antibonding π* orbital of the carbonyl group (C=O). The largest coefficient of this orbital is on the carbonyl carbon, identifying it as the primary electrophilic site susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of chemical reactivity. nih.gov A smaller E_gap generally corresponds to a more reactive molecule because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and facilitating electronic interactions during the reaction. nih.gov The electron-donating 2-methylpentyl group influences the energies of the frontier orbitals through an inductive effect, raising the energy of both the HOMO and LUMO compared to hydrogen or less substituted alkyl groups. The net effect on the E_gap determines the electronic contribution to its reactivity.
Table 3: Conceptual FMO Energy Trends for Various Alkyl Chloroformates (in arbitrary units) This table illustrates the expected trends based on the inductive effects of alkyl groups.
| Alkyl Group | Inductive Effect | Relative E_HOMO | Relative E_LUMO | Relative E_gap (LUMO-HOMO) |
|---|---|---|---|---|
| Methyl | Weakly Donating | -10.5 | -1.5 | 9.0 |
| Ethyl | Donating | -10.3 | -1.4 | 8.9 |
| Isopropyl | More Donating | -10.1 | -1.3 | 8.8 |
| 2-Methylpentyl | Donating (secondary) | -10.0 | -1.25 | 8.75 |
Solvent Modeling and Explicit Solvent Effects on Reaction Dynamics
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational chemistry models this influence using two primary approaches: implicit and explicit solvent models. wikipedia.org
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.commdpi.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states. wikipedia.org For the solvolysis of this compound, an implicit model could effectively simulate the general rate increase observed when moving from a non-polar to a polar solvent.
Explicit Solvent Models: This approach involves including a number of individual solvent molecules in the QM calculation. fiveable.me While computationally intensive, this method is crucial for understanding reactions where specific solute-solvent interactions, such as hydrogen bonding, play a key role. nih.gov In the solvolysis of this compound in protic solvents like water or ethanol, explicit solvent molecules can form hydrogen bonds with the carbonyl oxygen and the chloride leaving group. These specific interactions can significantly stabilize the transition state, lowering the activation energy. Furthermore, explicit solvent simulations can reveal dynamic effects, such as altering the synchronicity of bond formation and cleavage at the transition state, providing a more realistic picture of the reaction pathway than implicit models alone. nih.gov
Table 4: Comparison of Solvent Modeling Approaches for this compound Reactions
| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models (e.g., QM/MM) |
|---|---|---|
| Representation | Solvent as a uniform polarizable continuum | Individual solvent molecules included |
| Computational Cost | Low to moderate | High |
| Key Advantage | Efficiently captures bulk electrostatic effects | Accurately models specific interactions (e.g., H-bonds) |
| Best Suited For | Predicting general solvent polarity effects on rates | Investigating mechanisms in protic solvents, transition state stabilization, and reaction dynamics |
| Limitation | Cannot model specific solute-solvent interactions | Limited to a small number of solvent molecules due to cost |
Applications of 2 Methylpentyl Carbonochloridate in Advanced Organic Synthesis
Role in Complex Molecule Construction
The ability to form stable linkages and temporarily modify reactive sites makes 2-methylpentyl carbonochloridate (B8618190) a valuable tool in the multistep synthesis of intricate molecular architectures.
A primary application of 2-methylpentyl carbonochloridate is the formation of carbamate (B1207046) and carbonate bonds. These functional groups are integral components of many biologically active molecules and pharmaceutical intermediates. The reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic carbonyl carbon of the carbonochloridate, with the subsequent loss of a chloride ion, typically neutralized by a non-nucleophilic base.
Reaction with Amines: Primary and secondary amines react readily with this compound to yield N-substituted carbamates.
Reaction with Alcohols: Alcohols react in a similar fashion to form carbonate esters.
These reactions are fundamental in building larger molecules where these linkages are required.
Table 1: Formation of Carbamate and Carbonate Linkages
| Nucleophile | Reactant | Product Linkage | General Product Structure |
|---|---|---|---|
| Primary Amine (R-NH₂) | This compound | Carbamate | R-NH-C(=O)O-CH₂CH(CH₃)CH₂CH₂CH₃ |
| Secondary Amine (R₂NH) | This compound | Carbamate | R₂N-C(=O)O-CH₂CH(CH₃)CH₂CH₂CH₃ |
| Alcohol (R-OH) | This compound | Carbonate | R-O-C(=O)O-CH₂CH(CH₃)CH₂CH₂CH₃ |
In the realm of total synthesis, the construction of complex, biologically active natural products often requires the strategic formation of carbamate and carbonate moieties. uiowa.edu While specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent in readily available literature, the utility of alkyl chloroformates in this field is well-established. They serve as crucial reagents for introducing key functional groups that are part of the target molecule's final structure or for creating linkages between complex fragments. nih.gov For instance, a reagent like this compound could be employed in a synthetic route where a carbamate linkage is necessary and the branched alkyl group offers advantages in terms of solubility or steric influence over subsequent reactions. The synthesis of complex molecules often involves a convergent approach where different fragments of the molecule are synthesized separately and then joined together; alkyl chloroformates can be instrumental in these coupling steps. organic-chemistry.org
Derivatization is a technique used to modify a chemical compound to make it more suitable for a specific analytical method or to protect a functional group during a chemical reaction. This compound is suitable for the derivatization of compounds containing primary or secondary amine groups, such as amino acids and peptides. smolecule.com
The reaction of the amino group of an amino acid with this compound converts the polar, zwitterionic amino acid into a less polar, more volatile carbamate derivative. uky.edusigmaaldrich.com This process is essential for analyses using techniques like gas chromatography-mass spectrometry (GC-MS), which require analytes to be thermally stable and volatile. semanticscholar.orgnih.gov The derivatization of the amine functionality effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps in peptide synthesis. nih.gov
Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. nih.gov While this compound does not directly form ureas in a single step with amines, it is a key precursor. The synthesis can proceed via a two-step sequence:
Carbamate Formation: Reaction of this compound with a primary or secondary amine yields the corresponding carbamate.
Aminolysis: The resulting carbamate can, under certain conditions, react with another amine to form an unsymmetrical urea, although this is not always a high-yielding method.
A more common strategy involves the in-situ generation of an isocyanate from a primary amine, which then reacts with another amine. Alternatively, the stable carbamate formed from this compound and an amine can be a key intermediate in a larger synthetic scheme that ultimately leads to a urea-containing heterocyclic scaffold, such as a pyrazolyl-urea. nih.gov The synthesis of such scaffolds often involves multiple steps where the carbamate serves as a protected amine or an activated intermediate. figshare.comdntb.gov.ua
A protecting group is a molecular fragment that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.orgchemistrytalk.org The group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. ucoz.comuchicago.edu
The 2-methylpentyloxycarbonyl group, introduced by this compound, can function as a protecting group for amines. The reaction converts a nucleophilic amine into a non-nucleophilic carbamate. organic-chemistry.org This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, to control which amine group reacts. ucoz.com
Table 2: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Structure of Reagent | Key Characteristics |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Stable to base; Removed with strong acid. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Stable to acid; Removed by hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Stable to acid; Removed with mild base (e.g., piperidine). |
| 2-Methylpentyloxycarbonyl | - | This compound | Expected to have stability similar to other alkyl carbamates; Cleavage conditions would likely require harsh acidic or specific enzymatic conditions. |
Synthesis of Carbamate and Carbonate Linkages in Intermediates
Precursor in Polymer Science (Synthetic Aspects)
In polymer science, chloroformates can be used in two primary ways: the synthesis of monomers or the post-polymerization modification of existing polymers. While this compound itself is not a polymerizable monomer, it can be used to synthesize functional monomers. For example, reacting it with an amino- or hydroxyl-functionalized alkene (like allylamine (B125299) or allyl alcohol) would yield a carbamate- or carbonate-containing monomer that can then be polymerized.
More commonly, reagents like this compound are used for the chemical modification of polymers. A polymer containing reactive side-chains, such as hydroxyl groups (e.g., polyvinyl alcohol) or amine groups, can be treated with this compound. This reaction grafts the 2-methylpentyloxycarbonyl group onto the polymer backbone, altering its physical and chemical properties, such as solubility, thermal stability, and hydrophobicity. This approach is analogous to the reactions seen with poly(vinyl chloroformate), where the polymer itself contains the reactive chloroformate groups that can be modified by various nucleophiles. researchgate.net
Monomer Synthesis for Specialized Polymer Architectures
While not a monomer itself, this compound is a key building block for creating monomers used in the synthesis of specialized polymers. The "2-methylpentyl" ester portion of the molecule can impart specific properties such as hydrophobicity, solubility, and thermal stability to the final polymer. By reacting this compound with appropriate multifunctional molecules, a wide range of monomers can be designed for specific polymer architectures, including linear, branched, and star-shaped polymers rsc.orgnih.govsemanticscholar.org.
For example, reaction with a hydroxy-functional acrylate (B77674) or methacrylate (B99206) can produce a polymerizable monomer. The incorporation of such monomers can modify the characteristics of the resulting polymer. The synthesis of complex polymeric architectures often relies on the careful design of monomers to control properties like grafting density and the number of arms in star polymers nih.gov.
Below is a table illustrating potential monomers that could be synthesized using this compound and their potential impact on polymer properties.
Table 1: Potential Monomers Derived from this compound
| Reactant | Resulting Monomer | Potential Polymer Application |
|---|---|---|
| Hydroxyethyl Acrylate | 2-(acryloyloxy)ethyl (2-methylpentyl) carbonate | Modified acrylic resins with altered hydrophobicity |
| 4-Vinylbenzyl Alcohol | 4-vinylbenzyl (2-methylpentyl) carbonate | Styrenic polymers with enhanced solubility in organic solvents |
Cross-Linking Reagent Development
Cross-linking is a crucial process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming covalent or ionic bonds between polymer chains mdpi.commdpi.com. While this compound is a monofunctional reagent and cannot directly act as a cross-linker, it is instrumental in the synthesis of specialized cross-linking agents.
By reacting this compound with molecules containing multiple nucleophilic groups (e.g., diamines or diols), it is possible to synthesize bifunctional or multifunctional molecules. These newly synthesized molecules can then serve as cross-linking agents in polymerization processes. The 2-methylpentyl group in these cross-linkers can influence the flexibility and spacing between polymer chains, thereby fine-tuning the properties of the cross-linked network.
Table 2: Hypothetical Cross-Linking Agents Derived from this compound
| Core Molecule | Potential Cross-Linking Agent Structure | Target Polymer System |
|---|---|---|
| Ethylenediamine | N,N'-ethane-1,2-diylbis(2-methylpentyl carbamate) | Polyurethanes, Epoxies |
| 1,4-Butanediol | Butane-1,4-diyl bis(2-methylpentyl carbonate) | Polyesters, Polycarbonates |
Catalytic Methodologies Enabling Specific Transformations
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. This compound, as part of the chloroformate family, is a valuable substrate in several important transition-metal-catalyzed reactions.
Nickel-Catalyzed Reductive Coupling Reactions
Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation chinesechemsoc.org. In these reactions, chloroformates like this compound can serve two primary roles: as a coupling partner or as a safe and convenient source of carbon monoxide (CO) nih.govnih.gov.
A notable application is the nickel-catalyzed reductive coupling of alkyl halides with chloroformates to synthesize esters under mild conditions nih.govorganic-chemistry.org. This method tolerates a wide array of functional groups and can be applied to complex substrates organic-chemistry.org. Furthermore, in multicomponent reactions, chloroformates can act as a carbonyl source for the synthesis of ketones nih.govorganic-chemistry.org. For instance, a three-component reaction involving an aryl halide, an alkyl halide, and a chloroformate can efficiently produce aryl-alkyl ketones nih.gov. These reactions often employ a nickel catalyst, a suitable ligand (like a bipyridine derivative), and a stoichiometric reductant such as zinc or manganese powder rsc.orgoaepublish.com.
Table 3: Overview of Nickel-Catalyzed Reactions with Chloroformates
| Reaction Type | Coupling Partners | Product | Key Features |
|---|---|---|---|
| Ester Synthesis nih.govorganic-chemistry.org | Alkyl Halide + Chloroformate | Alkyl Ester | Mild conditions, high functional group tolerance |
| Ketone Synthesis nih.gov | Aryl Halide + Alkyl Halide + Chloroformate | Aryl-Alkyl Ketone | Utilizes chloroformate as a CO surrogate |
Palladium-Catalyzed Carbonylations and Coupling Reactions
Palladium catalysis is a cornerstone of modern cross-coupling chemistry nih.gov. In this context, this compound can participate in carbonylative coupling reactions, where it functions as a precursor for the in-situ generation of a carbonyl group, thus avoiding the use of toxic, gaseous carbon monoxide researchgate.net.
Palladium-catalyzed cross-coupling reactions between organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) and chloroformates provide an effective route to synthesize esters and other carbonyl derivatives researchgate.net. For example, the reaction of an arylboronic acid with this compound in the presence of a palladium catalyst would yield a 2-methylpentyl aryl ester researchgate.net. These reactions are valued for their mild conditions and broad substrate scope nih.govyoutube.com. The choice of ligand, such as Xantphos, is often critical for achieving high efficiency, especially when using aryl bromides as substrates at atmospheric pressure nih.gov.
Table 4: Examples of Palladium-Catalyzed Reactions Involving Chloroformates
| Named Reaction | Substrates | Product Type |
|---|---|---|
| Suzuki-type Coupling researchgate.net | Arylboronic Acid + Chloroformate | Aryl Ester |
| Stille-type Coupling | Organotin Compound + Chloroformate | Ester |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials nih.govnih.govnih.gov. This approach is prized for its atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors nih.govresearchgate.net.
Chemo- and Regioselective Transformations
The integration of this compound into MCRs allows for the controlled and selective formation of complex molecules. The reactivity of the carbonochloridate group can be precisely managed by the choice of catalyst and reaction conditions to ensure it reacts in a desired sequence with other functional groups present in the reaction mixture.
An excellent example is the nickel-catalyzed three-component reductive carbonylation, which couples alkyl halides, aryl halides, and a chloroformate nih.gov. This reaction proceeds with high chemo- and regioselectivity to form specific aryl-alkyl ketones. The catalyst orchestrates the sequential oxidative addition of the reactants, ensuring that the desired carbon-carbon and carbon-carbonyl bonds are formed in the correct order nih.gov. Such selective transformations are crucial in synthesizing complex organic molecules without the need for extensive protecting group manipulations researchgate.net. The development of MCRs that form heterocyclic structures, such as phosphorylated heterocycles, further highlights the power of this approach in creating diverse molecular scaffolds beilstein-journals.orgrsc.org.
Table 5: Illustrative Chemo- and Regioselective MCR
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 (Chloroformate) | Catalyst | Product | Selectivity |
|---|---|---|---|---|---|---|
| Reductive Carbonylation nih.gov | Aryl Halide | Alkyl Halide | This compound | Nickel Complex | Aryl-Alkyl Ketone | High Chemo- and Regioselectivity |
Cascade Reactions Incorporating Carbonochloridate Reagents
The reactivity of the carbonochloridate functional group, characterized by a good leaving group (chloride) attached to a carbonyl carbon, allows for initial reactions with a variety of nucleophiles. This primary reaction can be strategically designed to trigger a cascade of subsequent intramolecular events, culminating in the formation of complex cyclic or polycyclic systems.
A notable example of a cascade reaction facilitated by a chloroformate reagent is in the de novo synthesis of benzannulated heterocycles, such as indoles. In a specific study, ethyl chloroformate was employed in a reaction aimed at the in situ N-protection of an intermediate during indole (B1671886) formation. Surprisingly, the reaction yielded the unprotected indole. It was postulated that the ethyl chloroformate, acting as an additive, accelerates the rate-determining imine-to-enamine tautomerization, which in turn initiates the cascade sequence. nih.gov While the exact mechanism of the chloroformate's role as a facilitator is not fully elucidated, it highlights the potential of these reagents to influence reaction pathways beyond simple protection strategies.
The general principle for incorporating carbonochloridates like this compound into cascade reactions often involves an initial intermolecular reaction with a substrate possessing multiple nucleophilic or reactive sites. The carbamate or carbonate formed in the first step can then undergo a series of intramolecular cyclizations, rearrangements, or other bond-forming events.
For instance, a bifunctional molecule containing both an amine and a latent nucleophile could react with this compound to form a carbamate. Subsequent activation of the latent nucleophile could then lead to an intramolecular attack on another part of the molecule, initiating the cascade. The 2-methylpentyl group, being a branched alkyl chain, can influence the solubility and steric environment of the intermediates, potentially affecting the stereochemical outcome of the cascade reaction.
Below is a data table summarizing research findings on a cascade reaction where a chloroformate reagent plays a crucial role.
| Reaction Type | Chloroformate Reagent | Substrate | Key Transformation | Product | Proposed Role of Chloroformate |
|---|---|---|---|---|---|
| De Novo Indole Synthesis | Ethyl Chloroformate | O-vinyl oxime | Ring-expansion/aromatization cascade | Substituted Indole | Facilitates the initiation of the cascade by increasing the rate of imine to enamine tautomerization. nih.gov |
While specific examples detailing the use of this compound in cascade reactions are not extensively documented in the literature, its fundamental reactivity as a chloroformate suggests its potential utility in such transformations. The design of novel cascade sequences initiated by the reaction of this compound with suitably functionalized substrates remains a promising area for future research in the field of advanced organic synthesis.
Advanced Methodological Approaches and Innovations in Research Involving 2 Methylpentyl Carbonochloridate
Catalytic Systems for Precision Synthesis
The development of sophisticated catalytic systems is crucial for controlling the reactivity of potent acylating agents such as 2-Methylpentyl carbonochloridate (B8618190). These catalysts are designed to offer high levels of selectivity, operate under gentle reaction conditions, and, in some cases, unlock new chemical transformations that are not feasible with traditional methods.
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis. taylorandfrancis.com For reactions involving chloroformates like 2-Methylpentyl carbonochloridate, organocatalysts offer a pathway to enhanced selectivity and milder reaction conditions, which is particularly valuable for the synthesis of complex molecules with sensitive functional groups. nih.gov
Common applications involve the formation of carbamates and carbonates, where the chloroformate reacts with an amine or alcohol, respectively. wikipedia.org In these transformations, chiral organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or chiral tertiary amines, can be employed to achieve enantioselectivity, which is critical in pharmaceutical synthesis. The mechanism often involves the formation of a highly reactive acylpyridinium or acylammonium intermediate, which is then attacked by the nucleophile. The structure of the catalyst can be fine-tuned to control the stereochemical outcome of the reaction.
The mildness of organocatalytic methods helps to prevent the degradation of the chloroformate, which can be unstable, and avoids the harsh conditions often required in traditional base-catalyzed reactions. wikipedia.org This approach minimizes the formation of byproducts and simplifies purification processes.
Table 1: Representative Organocatalysts in Chloroformate Chemistry
| Catalyst Type | Example | Application in Chloroformate Reactions | Potential Advantage for this compound |
|---|---|---|---|
| Chiral Amines | (S)-(-)-4,5-Diphenyl-1,3-imidazolidinedione | Asymmetric acylation | Enantioselective synthesis of chiral carbamates |
| Pyridine (B92270) Derivatives | 4-Dimethylaminopyridine (DMAP) | Acylation catalyst | Acceleration of carbamate (B1207046)/carbonate formation |
Transition metal catalysis provides a versatile platform for activating and transforming otherwise stable bonds, enabling unprecedented reactivity with reagents like this compound. nih.govyoutube.com While classic applications involve cross-coupling reactions, recent innovations have expanded the scope to include novel transformations where chloroformates act as building blocks.
A significant advancement is the use of alkyl chloroformates as a safe and practical source of carbon monoxide (CO) in carbonylation reactions. nih.gov For instance, nickel-catalyzed reductive carbonylation allows for the synthesis of ketones from alkyl halides, using an alkyl chloroformate as the carbonyl source. nih.gov In a hypothetical application, this compound could react with an alkyl or aryl halide in the presence of a nickel catalyst and a reducing agent to yield a ketone containing the 2-methylpentyl group. This method circumvents the need to handle toxic carbon monoxide gas directly.
Other transition metals like palladium are widely used in cross-coupling reactions. While less common with chloroformates directly, related chemistry could involve the conversion of the chloroformate to another functional group that is more amenable to standard coupling protocols. The choice of metal, ligand, and reaction conditions is critical for directing the reaction towards the desired product and achieving high yields. acs.org
Table 2: Examples of Transition Metal-Catalyzed Reactions with Chloroformate Analogues
| Catalyst System | Reaction Type | Chloroformate Role | Potential Product from this compound |
|---|---|---|---|
| Nickel(II) Chloride / Ligand | Reductive Carbonylation | Carbonyl Source | Asymmetric or symmetric ketones |
| Palladium(0) / Phosphine Ligand | Cross-Coupling (of derived species) | Precursor to coupling partner | Biaryls or alkyl-aryl compounds |
Biocatalytic transformations, which employ enzymes to catalyze chemical reactions, are prized for their exceptional selectivity and environmentally benign nature. However, the application of biocatalysis to highly reactive and potentially toxic substrates like this compound is challenging and not widely documented.
The inherent reactivity of the chloroformate functional group makes it prone to rapid, non-enzymatic hydrolysis in aqueous environments, which are the typical media for enzymatic reactions. nih.gov This instability, coupled with the potential for the chloroformate to indiscriminately acylate and thereby deactivate the enzyme's amino acid residues (such as lysine, serine, or tyrosine), presents a significant barrier to its use in biocatalysis.
While some enzymes, such as certain hydrolases or transferases, might theoretically be engineered to handle such substrates, the current literature does not provide practical examples for the direct enzymatic transformation of this compound. Research in this area would first need to overcome the fundamental challenges of substrate stability and enzyme compatibility, possibly through reactions in non-aqueous media or by using immobilized enzymes with modified active sites. Therefore, this area is considered largely inapplicable at present but remains a field for potential future innovation.
Continuous Flow and Microreactor Technologies
The handling of hazardous and highly reactive chemicals like this compound is a significant concern in both research and industrial settings. Continuous flow and microreactor technologies offer a transformative solution by providing enhanced control over reaction parameters and improving safety. wikipedia.org
Process intensification refers to the development of smaller, more efficient, and more controlled manufacturing processes. Microreactors and continuous flow systems are prime examples of this concept. youtube.com These systems conduct chemical reactions within channels of sub-millimeter dimensions, leading to several key advantages. wikipedia.org
One of the most significant benefits is the superior heat transfer due to a very high surface-area-to-volume ratio. youtube.comfraunhofer.de Reactions involving chloroformates are often highly exothermic. In a traditional batch reactor, localized "hot spots" can form, leading to side reactions, product degradation, and potential thermal runaway. In a microreactor, heat is dissipated almost instantaneously, allowing for precise temperature control and enabling reactions to be run safely at higher temperatures to accelerate reaction rates.
Furthermore, the mixing of reactants in microchannels is extremely rapid and efficient due to short diffusion distances. This ensures a homogeneous reaction mixture, leading to more consistent product quality, higher yields, and reduced byproduct formation compared to batch processing.
The use of continuous flow technology drastically improves the safety profile of reactions involving hazardous reagents. fraunhofer.de The total volume of reactive material within a microreactor at any given moment is extremely small, typically in the microliter to milliliter range. This minimal hold-up significantly reduces the risk associated with accidental releases or explosive decompositions. fraunhofer.de
For research and development, this technology allows chemists to explore a wider range of reaction conditions, including higher temperatures and pressures, that would be too dangerous to attempt on a larger batch scale. fraunhofer.de The scalability of flow chemistry is another major advantage. Instead of designing larger and potentially more hazardous reactors, production can be increased by simply running the flow system for a longer duration or by operating multiple reactors in parallel (a process known as "scaling out"). This provides a seamless transition from laboratory-scale research to pilot-plant or even full-scale production without extensive redevelopment of the chemical process.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Chloroformate Reactions
| Parameter | Batch Synthesis | Continuous Flow / Microreactor Synthesis |
|---|---|---|
| Reaction Volume | Large (mL to L) | Small (µL to mL) |
| Heat Transfer | Poor to moderate, risk of hot spots | Excellent, precise temperature control |
| Mixing | Slow and often inefficient | Rapid and highly efficient |
| Safety | Higher risk of thermal runaway and exposure | Inherently safer due to small reagent volume |
| Scalability | Requires redesign of reactor and process | Achieved by longer run time or parallelization |
| Process Control | Limited, variables can fluctuate | High, precise control over parameters |
Spectroscopic and Spectrometric Techniques for in situ Mechanistic Probing
In situ spectroscopic techniques provide a real-time window into the chemical transformations occurring within a reaction vessel, offering invaluable insights without the need for sample extraction and quenching. youtube.com This capability is crucial for understanding the intricate reaction pathways of reactive compounds like this compound.
Real-time Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, stands out as a powerful tool for monitoring the progress of reactions involving this compound. By immersing a probe directly into the reaction mixture, spectra can be collected continuously, allowing for the tracking of reactant consumption, product formation, and the appearance of any intermediates. youtube.comyoutube.com
The distinct carbonyl (C=O) stretching frequency of the chloroformate group in this compound provides a strong and clear signal for monitoring its conversion. For instance, in a typical acylation reaction where an alcohol or amine reacts with this compound, the disappearance of the characteristic chloroformate C=O band and the simultaneous appearance of a new carbonyl band corresponding to the resulting carbonate or carbamate can be tracked in real-time. This allows for precise determination of reaction kinetics, endpoint, and the influence of various parameters such as temperature and catalyst loading. youtube.com
| Spectroscopic Parameter | Typical Application in this compound Reactions |
| Monitored IR Frequency (C=O stretch) | Tracking the consumption of this compound. |
| Appearance of New IR Bands | Monitoring the formation of carbonate or carbamate products. |
| Rate of Change in Absorbance | Determining reaction kinetics and catalyst efficiency. |
This table illustrates the application of real-time IR spectroscopy in monitoring reactions of this compound.
While IR spectroscopy is excellent for monitoring functional group transformations, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, making it indispensable for the identification and characterization of reaction intermediates. beilstein-journals.org The use of flow NMR or rapid injection techniques allows for the in-situ analysis of reaction mixtures, capturing the fleeting existence of transient species that are critical to understanding reaction mechanisms. beilstein-journals.orgresearchgate.net
In reactions of this compound, for example, with a nucleophile in the presence of a catalyst, NMR can help to identify activated intermediates, such as an acylpyridinium or acylammonium ion, which are often too unstable to be isolated. rsc.org By observing the chemical shifts and coupling constants of the protons and carbons near the reactive center, researchers can elucidate the structure of these intermediates and understand how they lead to the final product. researchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions to favor desired pathways and suppress side reactions.
| NMR Technique | Information Gained for this compound Reactions |
| ¹H NMR | Tracking changes in the proton environment of the 2-methylpentyl group and the nucleophile. |
| ¹³C NMR | Observing the shift of the carbonyl carbon from the chloroformate to the product. |
| 2D NMR (e.g., COSY, HSQC) | Elucidating the connectivity and structure of complex intermediates and products. |
This table outlines the utility of NMR spectroscopy for detailed mechanistic studies of reactions involving this compound.
High-Throughput Experimentation in Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) has revolutionized the process of reaction discovery and optimization by enabling the rapid screening of a large number of reaction conditions in parallel. nih.gov This methodology is particularly valuable for reactions involving this compound, where factors such as solvent, base, catalyst, and temperature can significantly influence the yield and selectivity of the desired product.
Utilizing microtiter plates and robotic liquid handlers, a vast array of reaction conditions can be set up and run simultaneously. Subsequent rapid analysis, often by techniques like mass spectrometry or HPLC, allows for the quick identification of "hits" or optimal reaction conditions. researchgate.net For instance, in developing a new synthesis of a polycarbonate or a specific carbamate from this compound, HTE can be employed to screen a wide range of catalysts and bases to find the most effective combination in a fraction of the time it would take using traditional, one-at-a-time experimental setups.
| HTE Parameter | Variables Screened for this compound Reactions |
| Catalyst Screening | Various Lewis acids, organocatalysts, or transition metal complexes. |
| Base Screening | A matrix of organic and inorganic bases of different strengths. |
| Solvent Screening | A diverse set of solvents with varying polarities and properties. |
| Stoichiometry Optimization | Ratios of this compound to the nucleophile and other reagents. |
This table demonstrates the parameters that can be rapidly optimized using High-Throughput Experimentation for reactions of this compound.
The integration of these advanced methodological approaches provides a powerful toolkit for the modern chemist. By combining the real-time mechanistic insights from in-situ spectroscopy with the rapid optimization capabilities of high-throughput experimentation, research involving this compound can be accelerated, leading to the development of more efficient, selective, and sustainable chemical processes.
Future Research Directions and Emerging Avenues for 2 Methylpentyl Carbonochloridate Chemistry
Exploration of Novel Reactivity Modes and Synthetic Pathways
The reactivity of 2-Methylpentyl carbonochloridate (B8618190) is traditionally centered around its electrophilic carbonyl carbon. However, emerging fields of synthetic chemistry, such as radical chemistry and photoredox catalysis, offer new avenues for its utilization.
The involvement of carbonochloridates in radical reactions presents a promising, yet underexplored, area of research. The homolytic cleavage of the C-Cl or C-O bond can generate radical intermediates that can participate in a variety of transformations. nih.govpressbooks.pubchemistrysteps.com A key example of this is the radical-initiated reduction of chloroformates to alkanes using tri-n-propylsilane and a t-butyl peroxide initiator. rsc.org This process demonstrates the feasibility of generating radicals from chloroformate precursors.
Future investigations could focus on harnessing the radical generated from 2-Methylpentyl carbonochloridate for carbon-carbon bond formation. For instance, the decarboxylation of a carboxylate radical, formed from the homolytic cleavage of the C-O bond, could yield a 2-methylpentyl radical. orgoreview.com This radical could then be trapped by various radical acceptors, opening up new synthetic pathways.
Table 1: Potential Radical Reactions Involving this compound
| Reaction Type | Reactants | Potential Products |
| Reductive Decarboxylation | This compound, Radical Initiator, H-donor | 2-Methylpentane |
| Radical Addition to Alkenes | This compound, Radical Initiator, Alkene | Functionalized alkanes |
| Radical Carbonylation | This compound, Radical Initiator, Carbon Monoxide | Unsymmetrical ketones |
This exploration into radical chemistry could lead to the development of novel synthetic methodologies for the construction of complex organic molecules.
Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions. youtube.com These techniques could be applied to this compound to unlock new reactivity patterns. For example, photoredox-catalyzed methods have been developed for the cross-coupling of alkyl chlorides. princeton.edu Given that alkyl chloroformates can be converted to alkyl chlorides, this opens up possibilities for using this compound as a precursor in such coupling reactions. wikipedia.org
Furthermore, the generation of alkyl radicals from organosilicates via visible-light photoredox catalysis for subsequent carbonylation offers a template for similar reactions with this compound. nih.gov This could provide a novel route to unsymmetrical ketones. nih.gov Electrosynthesis also presents an attractive avenue for the functionalization of chloroformates, potentially through reductive or oxidative pathways. The Kolbe electrolysis, which involves the decarboxylation of carboxylate ions at an anode to form radicals, provides a conceptual basis for the electrochemical manipulation of chloroformates. libretexts.org
Future research in this area could focus on developing specific photoredox or electrochemical methods tailored for this compound, expanding its synthetic utility beyond traditional nucleophilic substitution reactions.
Development of Highly Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more sustainable production methods, from the sourcing of precursors to the management of by-products.
The primary precursor for this compound is 2-methylpentanol. Traditionally derived from petrochemical sources, there is growing interest in producing this alcohol from renewable biomass. One promising approach is the biocatalytic reduction of 2-methylvaleraldehyde using evolved ketoreductase enzymes. researchgate.net This method offers high enantioselectivity and operates under mild conditions, aligning with the principles of green chemistry. researchgate.net
Another avenue is the synthesis of 2-methylpentanol precursors from lignocellulosic biomass. For instance, furfural, which can be derived from the hemicellulose fraction of biomass, can be converted to 2-methylfuran. researchgate.net Subsequent hydrogenation and ring-opening reactions could potentially yield 2-methylpentanol. Research into the catalytic conversion of biomass-derived platform molecules into C6 alcohols like 2-methylpentanol is an active area of investigation. acs.org
Table 2: Potential Renewable Routes to 2-Methylpentanol
| Feedstock | Key Intermediates | Synthetic Approach |
| Lignocellulosic Biomass | Furfural, 2-Methylfuran | Catalytic conversion and hydrogenation |
| Corn-cob | C5 sugars, Furfural | Hydrolysis and catalytic upgrading researchgate.net |
| Propionaldehyde (from biomass) | 2-Methyl-2-pentenal | Aldol condensation and hydrogenation lookchem.comgoogle.com |
The development of economically viable and efficient processes for the production of 2-methylpentanol from renewable resources will be a critical step towards a more sustainable synthesis of this compound.
The synthesis of chloroformates from an alcohol and phosgene (B1210022) (or a phosgene equivalent like triphosgene) generates hydrogen chloride (HCl) as a significant by-product. nih.govgoogle.com The effective utilization of this HCl is a key aspect of a sustainable synthetic protocol. One emerging strategy is the electrochemical valorization of HCl to produce chlorine (Cl₂) and hydrogen (H₂). rsc.orgrsc.org The generated chlorine can be recycled for the production of phosgene, creating a closed-loop system.
Beyond HCl, the valorization of other potential waste streams from the production of precursors should also be considered. For example, in the biotransformation of agricultural waste to obtain precursors, the remaining biomass can be converted into valuable co-products. mdpi.com
Integration into Interdisciplinary Research Frameworks
The unique reactivity of this compound positions it as a valuable tool in various interdisciplinary research fields. Its ability to act as a protecting group, an activating agent, and a precursor to reactive intermediates makes it attractive for applications beyond traditional organic synthesis.
In materials science , alkyl chloroformates are used in the synthesis of polymers and in the functionalization of materials. google.com For example, cholesteryl chloroformate has been used as an initiator for atom transfer radical polymerization (ATRP) to create novel polymers. researchgate.net The 2-methylpentyl group could impart specific properties, such as hydrophobicity and solubility, to polymers and other materials.
In medicinal chemistry and chemical biology , this compound could be employed as a reagent for the derivatization of bioactive molecules to enhance their properties, such as membrane permeability or metabolic stability. The development of photoredox-catalyzed reactions involving alkyl radicals opens up possibilities for late-stage functionalization of complex drug candidates. nih.govprinceton.edu
In analytical chemistry , chloroformates are widely used as derivatizing agents in gas chromatography (GC) to improve the volatility and detectability of polar analytes like amino acids and carboxylic acids. wikipedia.orgresearchgate.net this compound could be explored as a novel derivatization reagent with potentially unique chromatographic properties.
Future research should focus on exploring these interdisciplinary applications, fostering collaborations between synthetic chemists and researchers in materials science, medicinal chemistry, and analytical chemistry to fully exploit the potential of this compound.
Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) into chemical synthesis is a rapidly growing field that holds immense promise for accelerating the discovery and optimization of reactions involving reagents like this compound. While specific AI/ML models for this particular compound are not yet established, the general frameworks being developed for reaction prediction and optimization are directly applicable.
AI and ML algorithms can be trained on large datasets of chemical reactions to identify patterns and predict outcomes with a high degree of accuracy. For the chemistry of this compound, these computational tools could be leveraged in several ways:
Predicting Reaction Outcomes: Machine learning models can be developed to predict the yield and selectivity of reactions involving this compound with various nucleophiles under different reaction conditions (e.g., solvent, temperature, catalyst). This would enable chemists to design experiments more efficiently and avoid unpromising reaction pathways.
Optimizing Reaction Conditions: AI-driven platforms can be used to explore a vast parameter space to identify the optimal conditions for a desired transformation. This can lead to higher yields, reduced reaction times, and the use of more environmentally benign solvents and reagents.
Discovering Novel Reactions: By analyzing vast chemical reaction networks, AI tools may be able to propose novel and non-intuitive applications for this compound, potentially leading to the discovery of new synthetic methodologies.
The development of such predictive models relies on the availability of high-quality, structured data. A significant challenge in this area is the creation of comprehensive databases of reaction information for specific classes of compounds like chloroformates.
| AI/ML Application | Potential Impact on this compound Chemistry | Data Requirements |
| Reaction Yield Prediction | More efficient screening of reaction conditions, leading to faster process development. | Curated datasets of reactions with yields, substrates, reagents, and conditions. |
| Automated Retrosynthesis | Identification of novel and efficient synthetic routes to target molecules using this compound. | Extensive reaction databases and known synthetic pathways. |
| De Novo Drug Design | Design of novel molecular structures incorporating the 2-methylpentyl carbonate moiety with predicted biological activity. | Large libraries of chemical structures and their associated biological data. |
Open Questions and Challenges in Carbonochloridate Research
Despite the long history and broad utility of chloroformates in organic synthesis, several open questions and challenges remain, many of which are relevant to the future study of this compound.
One of the primary challenges is the development of more sustainable and safer methods for their synthesis and use. The traditional synthesis of chloroformates involves the use of phosgene, a highly toxic and hazardous gas. While alternative, phosgene-free methods are being explored, their general applicability and economic viability remain key concerns. Future research will likely focus on developing catalytic and more environmentally friendly processes for the production of chloroformates.
Another area of active investigation is the precise control of reactivity and selectivity in reactions involving chloroformates. These reagents can often participate in multiple reaction pathways, leading to the formation of byproducts. Developing catalytic systems that can steer the reaction towards a single, desired product is a significant challenge. For a sterically hindered chloroformate like this compound, understanding how the bulky alkyl group influences reactivity and selectivity in comparison to less hindered analogues is a key research question.
Furthermore, the stability of chloroformates can be a concern, as they are susceptible to hydrolysis and thermal decomposition. Developing strategies to enhance their stability, perhaps through the use of additives or specialized reaction conditions, would broaden their applicability, especially in large-scale industrial processes.
Finally, a deeper mechanistic understanding of the reactions of chloroformates is still needed. While the general mechanisms are well-established, subtle details, such as the role of solvent effects, the influence of counter-ions, and the potential for competing reaction pathways, are not always fully understood. Advanced computational and experimental techniques will be crucial in addressing these fundamental questions.
Key Research Challenges:
Development of phosgene-free synthetic routes.
Enhancing the selectivity of chloroformate reactions.
Improving the thermal and hydrolytic stability of chloroformate reagents.
Gaining a more detailed mechanistic understanding of their reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
